molecular formula C13H20F3NO4 B14905540 1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate CAS No. 1428776-53-7

1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B14905540
CAS No.: 1428776-53-7
M. Wt: 311.30 g/mol
InChI Key: DDLYEPHICIJRBB-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, ethyl, and trifluoromethyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, ethyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Reaction Conditions: These reactions usually require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Trifluoromethyl Compounds: Molecules containing the trifluoromethyl group but with different core structures.

    tert-Butyl and Ethyl Substituted Compounds: Compounds with tert-butyl and ethyl groups but different ring systems.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Royal Society of Chemistry.

Properties

CAS No.

1428776-53-7

Molecular Formula

C13H20F3NO4

Molecular Weight

311.30 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C13H20F3NO4/c1-5-20-10(18)8-6-17(7-9(8)13(14,15)16)11(19)21-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

DDLYEPHICIJRBB-IUCAKERBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.